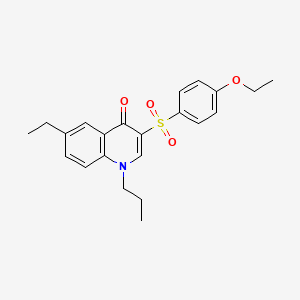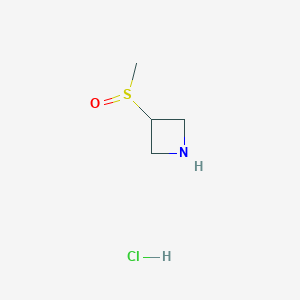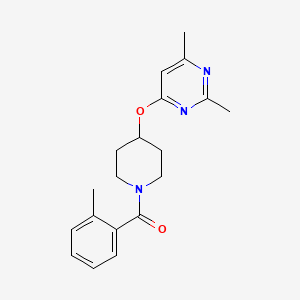
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also appears to have a methoxyethyl group attached to the piperidine ring .Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Applications
Analytical Characterization of Psychoactive Compounds : Research involving compounds with structural similarities to "N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenylbutanamide" includes the analytical profiling of psychoactive arylcyclohexylamines. These compounds, obtained as "research chemicals," were characterized using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This kind of research is crucial for identifying and understanding the pharmacological properties of new psychoactive substances (De Paoli et al., 2013).
Pharmacological Properties of Analogs : The synthesis and evaluation of sila-analogues of high-affinity, selective σ ligands demonstrate the potential for creating compounds with specific receptor affinities. Such research is essential for developing new therapeutic agents targeting the central nervous system (Tacke et al., 2003).
Neuroprotective Potential : Studies have explored the neuroprotective effects of compounds in combination with other agents, such as the use of Quercetin in combination with piperine to counteract neurotoxicity induced by specific neurotoxins. This research highlights the potential therapeutic benefits of compound combinations in treating neurodegenerative diseases (Singh et al., 2017).
Anticonvulsant and Neuroprotective Effects : The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides have shown significant anticonvulsant and neuroprotective effects, offering insights into the development of safer and more effective treatments for epilepsy and associated neurological conditions (Hassan et al., 2012).
Synthesis and Characterization of Research Chemicals : The test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and its differentiation from meta- and para-substituted isomers demonstrate the importance of analytical chemistry in the identification and understanding of new psychoactive substances. Such research aids in the regulatory control and forensic investigation of these compounds (McLaughlin et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenylbutanamide is the Protein Arginine Methyltransferase 4 (PRMT4) , also known as coactivator-associated arginine methyltransferase 1 (CARM1) . PRMT4 is involved in a variety of biological processes and is considered a candidate oncogene due to its overexpression in several types of cancer .
Mode of Action
This compound, also known as TP-064, inhibits the methyltransferase activity of PRMT4 with high potency . It reduces arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) .
Biochemical Pathways
The inhibition of PRMT4 by TP-064 affects the methylation of arginine residues on histones, which can alter gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PRMT4 activity. This can lead to changes in gene expression and potentially inhibit the growth of cancer cells .
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-15-14-20-12-10-17(11-13-20)19-18(21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMIKIDKWQUYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)


![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2984736.png)




![8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984743.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2984748.png)

![Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2984751.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2984752.png)